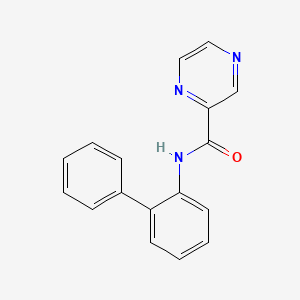

N-(2-phenylphenyl)-2-pyrazinecarboxamide

Description

N-(2-phenylphenyl)-2-pyrazinecarboxamide is a pyrazine-based carboxamide derivative characterized by a biphenyl group (2-phenylphenyl) attached to the pyrazinecarboxamide scaffold. This compound belongs to a broader class of pyrazinecarboxamides, which are notable for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry. The pyrazine core provides a rigid aromatic system, while the carboxamide and substituted phenyl groups contribute to its ability to engage in hydrogen bonding, π-π stacking, and halogen interactions, depending on substituents .

Key structural features include:

- Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Carboxamide linkage: The carbonyl (C=O) and amine (N-H) groups enable hydrogen bonding and coordination with metal ions.

- Biphenyl substituent: The 2-phenylphenyl group introduces steric bulk and enhances π-π interactions, influencing molecular packing and supramolecular assembly.

Synthetic routes for related compounds often involve coupling pyrazine-2-carboxylic acid derivatives with substituted anilines using activating agents like isobutyl chloroformate or trimethylacetyl chloride .

Properties

Molecular Formula |

C17H13N3O |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-(2-phenylphenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C17H13N3O/c21-17(16-12-18-10-11-19-16)20-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-12H,(H,20,21) |

InChI Key |

YMUZIYQTUCGSNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazinecarboxamide derivatives, emphasizing differences in substituents, synthetic yields, physicochemical properties, and functional roles:

Key Comparative Insights :

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) enhances antimycobacterial activity. For example, 5-alkylamino-N-(3-trifluoromethylphenyl) derivatives exhibit MIC values as low as 1 µg/mL against Mycobacterium tuberculosis, attributed to improved membrane permeability and target affinity . In contrast, nitro (-NO₂) substituents reduce synthetic yields (22–27%) due to steric hindrance and electronic deactivation during coupling reactions .

Structural and Supramolecular Differences: Halogen Bonding: Bromine and iodine substituents participate in predictable X···N (X = Br, I) interactions, stabilizing 3D frameworks in coordination polymers (e.g., Hg(II) complexes) . Chlorine, however, shows weaker directional preferences, leading to polymorphic diversity . Non-Covalent Interactions: Hirshfeld surface analysis of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide reveals significant contributions from S···H (11.3%) and C···H (18.4%) contacts, unlike fluorine-based derivatives, which prioritize F···H interactions .

Thermodynamic Stability: Melting points correlate with substituent polarity. Trifluoromethyl (-CF₃) derivatives (128–156°C) exhibit higher thermal stability than alkylamino analogs (141–149°C) due to enhanced dipole-dipole interactions .

Coordination Chemistry :

- Pyrazinecarboxamides with flexible alkyl spacers (e.g., N,N′-bis(2-pyrazinecarboxamide)-1,6-hexane) form 3D metal-organic frameworks (MOFs) with Evans-Showell-type polyoxometalates, demonstrating catalytic activity in benzyl alcohol oxidation (98% selectivity for benzoic acid) .

Spectroscopic Signatures :

- ¹H NMR : Rotameric splitting (e.g., 2.67 ppm vs. 2.72 ppm for methyl groups in N-(2-nitrophenyl) derivatives) confirms restricted rotation about the amide bond .

- IR : Stretching frequencies for C=O (1660–1680 cm⁻¹) and N-H (3300–3350 cm⁻¹) are consistent across derivatives, with shifts (<10 cm⁻¹) reflecting electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.